molecular formula C17H23N3O4 B6673343 N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide

Cat. No.: B6673343
M. Wt: 333.4 g/mol
InChI Key: LIEDIXAWCYBEKJ-OLPBLLBXSA-N
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Description

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide is a complex organic compound featuring a furan ring, an oxadiazole ring, and a tert-butyloxolan moiety

Properties

IUPAC Name

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-10(18-14(21)11-5-7-22-9-11)15-19-20-16(24-15)12-6-8-23-13(12)17(2,3)4/h5,7,9-10,12-13H,6,8H2,1-4H3,(H,18,21)/t10?,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEDIXAWCYBEKJ-OLPBLLBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2CCOC2C(C)(C)C)NC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN=C(O1)[C@H]2CCO[C@@H]2C(C)(C)C)NC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The tert-butyloxolan moiety is introduced via a stereoselective synthesis involving the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The final step involves coupling the oxadiazole intermediate with a furan-3-carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-thiadiazol-2-yl]ethyl]furan-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-triazol-2-yl]ethyl]furan-3-carboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and furan rings, along with the stereochemically defined tert-butyloxolan moiety, makes it a versatile compound for various applications .

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